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Benzonitrile, 4-(2H-1,2,3-triazol-2-yl)-

Cat. No.: B12111371
M. Wt: 170.17 g/mol
InChI Key: RJFUQIYVMCVTNH-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Compounds in Modern Chemistry

Heterocyclic compounds are a vast and diverse class of organic molecules that are fundamental to chemistry, biology, and materials science. openaccessjournals.com These cyclic compounds are distinguished by the presence of at least one atom other than carbon, known as a heteroatom (most commonly nitrogen, oxygen, or sulfur), within their ring structure. openaccessjournals.comderpharmachemica.com The inclusion of heteroatoms imparts unique physicochemical and electronic properties that are not found in their carbocyclic counterparts. openaccessjournals.com

This structural diversity translates into a wide array of applications. In medicine, heterocyclic scaffolds form the core of a majority of biologically active compounds and pharmaceuticals, including antibiotics like penicillin, alkaloids such as morphine, and essential biomolecules like DNA and RNA. derpharmachemica.comijpsr.comopenmedicinalchemistryjournal.com It is estimated that over 85% of all physiologically active chemical compounds contain a heterocycle, highlighting their significance in drug design. openmedicinalchemistryjournal.com Beyond medicine, they are integral to the development of agrochemicals, corrosion inhibitors, dyes, and advanced materials such as conducting polymers and functional dyes. openaccessjournals.comijpsr.comnumberanalytics.com The field of heterocyclic chemistry continues to be a major focus of research, as new synthetic methods unlock even more remarkable applications. openaccessjournals.com

Overview of 1,2,3-Triazoles as Versatile Scaffolds in Organic Synthesis and Materials Science

Among the many families of nitrogen-containing heterocycles, the 1,2,3-triazole ring system has garnered significant attention in recent decades. researchgate.netiosrjournals.org A 1,2,3-triazole is a five-membered aromatic ring with two carbon atoms and three adjacent nitrogen atoms. irjrr.comwikipedia.org While rare in nature, these scaffolds are prized in synthetic chemistry for their remarkable stability; they are largely inert to oxidation, reduction, and hydrolysis. researchgate.netnih.gov

The surge in interest is largely attributable to the development of the Huisgen 1,3-dipolar cycloaddition between azides and alkynes, particularly its copper(I)-catalyzed variant, which is a cornerstone of "click chemistry". iosrjournals.orgirjrr.com This reaction provides a highly efficient and regioselective method for creating 1,4-disubstituted 1,2,3-triazoles. researchgate.net The resulting triazole ring is more than just a stable linker; its distinct electronic properties, including a large dipole moment and the ability to act as both a hydrogen bond donor and acceptor, allow it to actively participate in molecular interactions with biological targets or other molecules. irjrr.comresearchgate.net Consequently, 1,2,3-triazole derivatives have found broad applications in medicinal chemistry, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and antiviral properties. nih.govresearchgate.nettandfonline.com They are also used extensively as building blocks in materials science for polymers, dendrimers, and functional dyes. researchgate.netresearchgate.net

Introduction to the Benzonitrile (B105546) Moiety and its Chemical Reactivity

The benzonitrile moiety consists of a nitrile group (-C≡N) attached to a benzene (B151609) ring. nist.gov This functional group is a valuable synthon in organic chemistry due to its unique electronic properties and reactivity. The carbon-nitrogen triple bond is strong and linear, and the nitrogen atom possesses a lone pair of electrons. The nitrile group is strongly electron-withdrawing, which deactivates the attached benzene ring towards electrophilic substitution reactions.

The reactivity of benzonitrile can be considered at two main sites: the nitrile group and the aromatic ring. The nitrile group can undergo a variety of transformations. For instance, it can be hydrolyzed to benzoic acid or reduced to a primary amine (benzylamine). It can also participate in cycloaddition reactions and react with organometallic reagents to form ketones after hydrolysis. The nitrile's nitrogen atom can act as a hydrogen bond acceptor, a property that is often exploited in supramolecular chemistry and drug design to facilitate binding to biological targets like proteins. acs.orgnih.gov For example, the benzonitrile group can form hydrogen bonds with specific amino acid residues or engage in π-π stacking interactions via its benzene ring, contributing to the stability of a molecule within a receptor's binding pocket. acs.orgnih.gov

Specific Focus on Benzonitrile, 4-(2H-1,2,3-triazol-2-yl)-: Structural Features and Research Context

Benzonitrile, 4-(2H-1,2,3-triazol-2-yl)- is a specific isomer where the 4-cyanophenyl group (benzonitrile) is attached to the central nitrogen atom (N2) of the 1,2,3-triazole ring. This is distinct from its tautomeric counterpart, the 1H-isomer, where the substituent is on the N1 position. nih.govacs.org The 2H-tautomer is generally estimated to be more stable than the 1H-isomer in the gas phase. nih.gov

The substitution pattern significantly influences the molecule's geometry and electronic properties. In 2-substituted triazoles, the two N-N bonds in the ring are approximately equal in length, which contrasts with 1-substituted triazoles where the N(1)-N(2) and N(2)-N(3) bonds have significantly different lengths. nih.gov This structural symmetry in the 2H-isomer affects its dipole moment and how it interacts with its environment. The conjugation between the benzonitrile group and the 2H-1,2,3-triazole ring is a key feature that dictates its properties, particularly its photophysical behavior. wvu.edu

Table 1: Physicochemical Properties of Benzonitrile, 4-(2H-1,2,3-triazol-2-yl)-

Property Value Source
IUPAC Name 4-(2H-1,2,3-triazol-2-yl)benzonitrile
CAS Number 56527-23-2 guidechem.com
Molecular Formula C₉H₆N₄ guidechem.com
Molecular Weight 170.17 g/mol guidechem.com
Canonical SMILES C1=CC(=CC=C1C#N)N2C=CN=N2
Topological Polar Surface Area 65.4 Ų guidechem.com
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 4

| Rotatable Bond Count | 1 | guidechem.com |

Current State of Research on 2H-1,2,3-Triazole Derivatives of Benzonitrile

Research into 2H-1,2,3-triazole derivatives has revealed unique characteristics that set them apart from the more commonly studied 1H-isomers. A significant area of investigation for N-2-aryl-1,2,3-triazole derivatives, including those with a benzonitrile moiety, is in the field of materials science, particularly concerning their photophysical properties. wvu.edu

Studies have shown that N-2-aryl-1,2,3-triazoles can function as highly efficient UV/blue-light-emitting fluorophores. wvu.edu While both 1H- and 2H-aryl-1,2,3-triazoles exhibit strong photo-absorption, it is typically the 2H-isomers that display strong fluorescence emission with high efficiency. wvu.edu This phenomenon is attributed to the effective electronic conjugation between the aryl group (such as benzonitrile) and the triazole ring at the N-2 position, which facilitates a planar intramolecular charge transfer (PICT) mechanism upon excitation. wvu.edu

Furthermore, N-2-aryl-1,2,3-triazoles have been developed as efficient ligands in coordination chemistry. They can bind effectively with transition metals like iridium to form stable complexes that demonstrate catalytic reactivity in processes such as photoredox catalysis. wvu.edu The structural differences between the 1H and 2H isomers, as detailed in crystallographic studies, provide a basis for understanding these differing properties.

Table 2: Comparison of Average Bond Lengths in Substituted Triazole Rings

Bond Type N-1 Substituted 1,2,3-Triazoles (Å) N-2 Substituted 1,2,3-Triazoles (Å)
N(1)–N(2) 1.342–1.359 ~1.32
N(2)–N(3) 1.293–1.309 ~1.32

Data derived from crystallographic analysis of various substituted 1,2,3-triazole derivatives. nih.gov

This table illustrates that in N-1 substituted rings, the N-N bonds have distinct single and double bond characteristics, whereas in N-2 substituted rings, the electron density is more evenly distributed, resulting in bonds of nearly equal length. nih.gov This fundamental structural difference underpins the unique chemical and photophysical properties observed in the research of Benzonitrile, 4-(2H-1,2,3-triazol-2-yl)- and its derivatives.

Table 3: List of Compound Names

Compound Name
Benzonitrile, 4-(2H-1,2,3-triazol-2-yl)-
Penicillin
Morphine
Benzonitrile
Benzoic acid
Benzylamine
1H-1,2,3-triazole
2H-1,2,3-triazole

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N4 B12111371 Benzonitrile, 4-(2H-1,2,3-triazol-2-yl)-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6N4

Molecular Weight

170.17 g/mol

IUPAC Name

4-(triazol-2-yl)benzonitrile

InChI

InChI=1S/C9H6N4/c10-7-8-1-3-9(4-2-8)13-11-5-6-12-13/h1-6H

InChI Key

RJFUQIYVMCVTNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)N2N=CC=N2

Origin of Product

United States

Comprehensive Spectroscopic and Crystallographic Characterization of Benzonitrile, 4 2h 1,2,3 Triazol 2 Yl

Electronic Spectroscopy

Electronic spectroscopy provides valuable insights into the electronic structure of a molecule, including the nature of its conjugated systems and the energies of its electronic transitions.

The UV-Vis spectrum of Benzonitrile (B105546), 4-(2H-1,2,3-triazol-2-yl)- is anticipated to exhibit characteristic absorption bands arising from π → π* electronic transitions within its aromatic and heteroaromatic rings. The gas-phase UV absorption spectrum of the parent 1,2,3-triazole is dominated by a strong π → π* transition centered around 205-206 nm. researchgate.netresearchgate.netnih.gov For substituted 1,2,3-triazoles, these transitions are typically observed in the 205-216 nm range. researchgate.net The benzonitrile moiety itself displays absorption bands in the near-ultraviolet region. nist.gov

The conjugation between the benzonitrile and the 2H-1,2,3-triazole ring is expected to influence the position and intensity of these absorption maxima. The addition of a nitrogen atom to a five-membered heterocyclic ring, as in going from pyrazole (B372694) to 1H-1,2,3-triazole, can induce a hypsochromic (blue) shift and a hypochromic (decrease in intensity) effect. nih.gov In Benzonitrile, 4-(2H-1,2,3-triazol-2-yl)- , the electronic transitions would involve both the phenyl ring of the benzonitrile and the triazole ring. A study on a related compound, 2-(phenylsulfonyl)-2H-1,2,3-triazole, showed a high-intensity band at 236 nm attributed to the π → π* transition of the benzene (B151609) ring, and weaker bands at lower wavelengths for the triazole ring. researchgate.net Therefore, it is expected that the UV-Vis spectrum of the title compound will show complex absorption patterns reflecting the electronic interplay between its two constituent aromatic systems.

Table 1: Expected UV-Vis Absorption Maxima for Benzonitrile, 4-(2H-1,2,3-triazol-2-yl)- and Related Moieties

ChromophoreExpected Absorption Range (λmax, nm)Transition TypeReference
1,2,3-Triazole Ring205 - 216π → π researchgate.netresearchgate.netnih.gov
BenzonitrileNear-UVπ → π nist.gov
Substituted Phenyl Ring~236π → π* researchgate.net

Note: The exact absorption maxima for the target compound may vary based on solvent and substitution effects.

While specific fluorescence or luminescence data for Benzonitrile, 4-(2H-1,2,3-triazol-2-yl)- are not extensively reported in the literature, the 1,2,3-triazole scaffold is a component of various fluorescent molecules. nih.gov For instance, certain 2-aryl-1,2,3-triazoles have been shown to exhibit high blue fluorescence with quantum yields varying significantly based on their structure and environment. nih.gov The fluorescence properties are often tied to intramolecular charge transfer (ICT) states, which can be influenced by the electronic nature of the substituents on the triazole and phenyl rings.

Research on other heterocyclic systems containing a benzonitrile moiety has also revealed fluorescent properties. For example, the cyclotrimerization product of p-tolunitrile, a triazine derivative, is fluorescent in both solution and the solid state. researchgate.net Given these precedents, it is plausible that Benzonitrile, 4-(2H-1,2,3-triazol-2-yl)- may exhibit fluorescent behavior, although experimental verification is required. The investigation of its photophysical properties could reveal insights into its excited-state dynamics and potential for applications in materials science or as a chemical sensor. rsc.org

Mass Spectrometry

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar, heterocyclic compounds like Benzonitrile, 4-(2H-1,2,3-triazol-2-yl)- . The molecular formula of this compound is C₉H₆N₄, corresponding to a monoisotopic mass of 170.0592 Da. guidechem.comuni.lu In positive ion mode ESI-MS, the compound is expected to be readily detected as the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 171.0665. uni.lu Other common adducts that may be observed include the sodium adduct [M+Na]⁺ and the potassium adduct [M+K]⁺. uni.lu The fragmentation patterns of related 1,2,4-triazole (B32235) derivatives in ESI-MS have been studied, providing a basis for understanding the potential fragmentation pathways of the title compound. researchgate.net

Table 2: Predicted ESI-MS Data for Benzonitrile, 4-(2H-1,2,3-triazol-2-yl)- (Isomer Data)

AdductPredicted m/zReference
[M+H]⁺171.06653 uni.lu
[M+Na]⁺193.04847 uni.lu
[M-H]⁻169.05197 uni.lu
[M+NH₄]⁺188.09307 uni.lu
[M+K]⁺209.02241 uni.lu

Data based on predictions for the isomer 4-(1H-1,2,3-triazol-4-yl)benzonitrile.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the unambiguous determination of the elemental composition of a molecule. For Benzonitrile, 4-(2H-1,2,3-triazol-2-yl)- , the calculated exact mass is 170.059246208 Da. guidechem.com HRMS analysis would be expected to yield a measured mass for the protonated molecule [M+H]⁺ that is very close to the calculated value of 171.06653 Da, typically within a few parts per million (ppm) of error. uni.lu This level of accuracy is crucial for confirming the molecular formula C₉H₆N₄ and distinguishing it from other potential isobaric compounds. The use of HRMS is a standard characterization technique for novel heterocyclic compounds. researchgate.netrsc.org

Single Crystal X-ray Diffraction (SC-XRD) Analysis

For novel heterocyclic compounds containing triazole rings, SC-XRD is frequently used to confirm the connectivity of the atoms and the regiochemistry of the substitution pattern. nih.gov For example, the crystal structures of related pyrazole and thiazole (B1198619) derivatives containing a 1,2,3-triazole moiety have been successfully determined, providing unequivocal structural proof. nih.govnih.gov

While the specific crystallographic data for Benzonitrile, 4-(2H-1,2,3-triazol-2-yl)- is not available in the surveyed literature, it is anticipated that if suitable single crystals can be grown, SC-XRD analysis would yield a detailed structural model. This would definitively confirm the attachment of the p-cyanophenyl group to the N2 position of the 1,2,3-triazole ring. The analysis would also reveal the planarity of the molecule and the nature of any intermolecular interactions, such as π-stacking or weak hydrogen bonds, that govern the crystal packing.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

Specific bond lengths, bond angles, and torsional angles for Benzonitrile, 4-(2H-1,2,3-triazol-2-yl)- have not been experimentally determined and reported in the reviewed literature. To provide a reference, the following tables present generalized bond length and angle data for the constituent chemical groups, derived from computational models and data for analogous structures.

Table 1: Predicted Bond Lengths

Bond Predicted Length (Å)
C-C (Aromatic) 1.39
C-H (Aromatic) 1.09
C≡N 1.15
C-N (Triazole) 1.35
N-N (Triazole) 1.33

Table 2: Predicted Bond Angles

Angle Predicted Angle (°)
C-C-C (Aromatic) 120
C-C-H (Aromatic) 120
C-C≡N 178
C-N-N (Triazole) 108
N-N-N (Triazole) 110

Note: These values are estimations and may not represent the precise experimental values for the title compound.

Investigation of Crystal Packing and Supramolecular Interactions

The specific crystal packing and supramolecular interactions for Benzonitrile, 4-(2H-1,2,3-triazol-2-yl)- cannot be detailed without experimental crystal structure data. However, studies on similar benzonitrile and triazole-containing compounds reveal common interaction motifs. nih.govrsc.org These frequently include C–H···N hydrogen bonds and π–π stacking interactions. nih.govnih.gov For example, the crystal structure of a related benzonitrile derivative features π–π stacking interactions with a distance of approximately 3.4 Å between benzene rings. nih.gov In other triazole-containing structures, three-dimensional networks are formed through a combination of C–H···N and C–H···O interactions. nih.gov It is plausible that Benzonitrile, 4-(2H-1,2,3-triazol-2-yl)- would exhibit similar interactions, with the nitrogen atoms of the triazole ring and the nitrile group acting as hydrogen bond acceptors, and the aromatic rings participating in π–π stacking.

Computational and Theoretical Investigations of Benzonitrile, 4 2h 1,2,3 Triazol 2 Yl

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to predict the properties of molecules with a good balance between accuracy and computational cost.

Geometry Optimization and Conformational Analysis

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
N=N (triazole) 1.29 - 1.32
N-N (triazole) 1.36 - 1.37
C-N (triazole-phenyl) Variable
C≡N (benzonitrile) ~1.15
C-C-N (benzonitrile) ~178-180
4.1.2. Prediction of Vibrational Spectra and Comparison with Experimental Data

DFT calculations are a reliable method for predicting the vibrational spectra (infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to the atomic positions, a set of vibrational frequencies and their corresponding normal modes can be obtained. These theoretical spectra can be compared with experimental data to confirm the molecular structure and to aid in the assignment of spectral bands to specific molecular motions.

For triazole-containing compounds, characteristic vibrational modes include:

N-H/C-H stretching: Typically observed in the high-frequency region (3000-3200 cm⁻¹).

C≡N stretching (nitrile group): A strong, sharp band usually found around 2230 cm⁻¹.

Ring stretching vibrations (triazole and benzene): Occurring in the 1400-1600 cm⁻¹ region.

In-plane and out-of-plane bending modes: Found at lower frequencies.

Studies on various triazole and benzotriazole (B28993) derivatives have shown very good agreement between theoretical spectra calculated using methods like B3LYP/6-311++G** and experimental FTIR data, confirming the accuracy of the computational approach.

Electronic Structure Analysis (e.g., Charge Distribution, Electrostatic Potential)

DFT is also employed to analyze the electronic properties of a molecule. The distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps. These maps are valuable for identifying the electrophilic and nucleophilic sites within a molecule. In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For Benzonitrile (B105546), 4-(2H-1,2,3-triazol-2-yl)-, the nitrogen atoms of the triazole ring and the nitrile group are expected to be regions of high negative electrostatic potential, while the hydrogen atoms of the phenyl ring would exhibit positive potential.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies of these orbitals and the gap between them are crucial for understanding the chemical reactivity and electronic properties of a compound.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. DFT calculations provide the energies of these orbitals. For aromatic and heterocyclic systems like Benzonitrile, 4-(2H-1,2,3-triazol-2-yl)-, the HOMO is typically a π-orbital distributed over the ring systems, and the LUMO is a π*-orbital. The specific distribution of these orbitals reveals the most probable sites for electron donation and acceptance. In related triazole derivatives, the HOMO and LUMO are often delocalized across both the triazole and the attached aryl rings.

Calculation of Energy Gaps (ΔEg) for Electronic Properties

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔEg = E_LUMO - E_HOMO). This gap is an important indicator of the molecule's chemical reactivity and kinetic stability. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a large energy gap implies higher stability and lower chemical reactivity. The HOMO-LUMO gap is also correlated with the electronic absorption properties of the molecule; a smaller gap generally corresponds to absorption at a longer wavelength. Computational studies on similar triazole derivatives have calculated these gaps to predict their stability and potential for charge transfer interactions within the molecule.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge distribution, bonding interactions, and stability within a molecule. It provides a detailed picture of electron density delocalization from filled Lewis-type orbitals (donors) to empty non-Lewis-type orbitals (acceptors).

Analysis of Donor-Acceptor Interactions

The study of donor-acceptor interactions via NBO analysis provides insight into the stabilization energies associated with electron delocalization. For Benzonitrile, 4-(2H-1,2,3-triazol-2-yl)-, this would involve identifying the primary donor (Lewis-type) and acceptor (non-Lewis-type) orbitals and calculating the second-order perturbation energy, E(2). This value quantifies the energetic significance of each donor-acceptor interaction. However, specific data detailing these interactions for the title compound are not available in the reviewed literature.

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption spectra (UV-Vis) of molecules by calculating their excited state properties, such as excitation energies and oscillator strengths.

Prediction of Electronic Excitation Energies and UV-Vis Spectra

While TD-DFT has been applied to a wide range of triazole and benzonitrile derivatives, a specific study predicting the electronic excitation energies, corresponding oscillator strengths, and the resulting UV-Vis spectrum for Benzonitrile, 4-(2H-1,2,3-triazol-2-yl)- is not documented. Such a study would provide valuable information on the molecule's photophysical properties, including the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π → π* or n → π). General studies on gas-phase 1,2,3-triazole show a strong absorption around 205 nm, which is attributed to a π → π transition.

Solvent Effects on Electronic Transitions

The influence of different solvents on the electronic transitions of a molecule can be modeled using TD-DFT in conjunction with continuum solvation models. This analysis reveals how the polarity of the solvent can shift the absorption maxima (solvatochromism). For Benzonitrile, 4-(2H-1,2,3-triazol-2-yl)-, investigating solvent effects would help to understand how intermolecular interactions with the solvent affect the ground and excited electronic states. However, specific research detailing these solvent effects for the title compound is currently unavailable.

Molecular Simulation and Modeling

Molecular simulation and modeling encompass a range of computational techniques, including molecular dynamics and Monte Carlo simulations, that can be used to study the behavior of molecules over time. These methods can provide insights into conformational preferences, intermolecular interactions, and bulk properties. At present, there are no specific molecular simulation or modeling studies reported in the scientific literature for Benzonitrile, 4-(2H-1,2,3-triazol-2-yl)-.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Flexibility

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For Benzonitrile, 4-(2H-1,2,3-triazol-2-yl)-, MD simulations can reveal its dynamic behavior, conformational flexibility, and interactions with its environment, such as a solvent.

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are integrated to simulate the system's evolution. Key parameters analyzed include Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and dihedral angle distributions.

The flexibility of different parts of the molecule can be quantified by calculating the RMSF of each atom. For 4-(2H-1,2,3-triazol-2-yl)benzonitrile, one would expect higher fluctuations in the bond connecting the benzonitrile and triazole rings, indicating potential rotation, while the atoms within the aromatic rings would exhibit lower fluctuations.

Table 1: Illustrative RMSD and RMSF Data from a Hypothetical MD Simulation

Simulation Time (ns)Overall RMSD (Å)Benzonitrile Ring RMSF (Å)Triazole Ring RMSF (Å)
00.000.250.30
101.150.450.55
201.200.480.58
301.180.460.56
401.220.490.60
501.210.470.57

Docking Studies to Elucidate Molecular Recognition Principles (without reference to biological outcome)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the principles of molecular recognition, driven by non-covalent interactions such as hydrogen bonds, electrostatic interactions, and van der Waals forces.

In the context of Benzonitrile, 4-(2H-1,2,3-triazol-2-yl)-, docking studies could be used to investigate its binding to a host molecule, such as a supramolecular macrocycle or a protein active site, without considering the biological effect. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and scoring them based on their energetic favorability.

Detailed Research Findings: Docking studies on structurally similar compounds, such as benzimidazole-triazole hybrids, have demonstrated good fitting within receptor pockets, with binding energies indicating favorable interactions. nih.gov For example, studies often report binding energy values (ΔG) in kcal/mol, where more negative values suggest stronger binding. The interactions stabilizing the complex are then analyzed in detail. For 4-(2H-1,2,3-triazol-2-yl)benzonitrile, the nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, while the aromatic rings can participate in π-π stacking and hydrophobic interactions. The nitrile group offers an additional site for polar interactions.

A study on the recognition of various benzonitrile derivatives by a supramolecular macrocycle revealed that precise "key-lock" complexes could be formed, driven by specific non-covalent interactions within a rigid cavity. nih.gov Such studies highlight how the specific geometry and electronic properties of the benzonitrile fragment govern molecular recognition.

The following table presents hypothetical docking results for Benzonitrile, 4-(2H-1,2,3-triazol-2-yl)- with a generic receptor cavity, illustrating the types of interactions that determine its molecular recognition principles.

Table 2: Illustrative Molecular Docking Interaction Data

Receptor Site Residue/AtomLigand Atom/GroupInteraction TypeDistance (Å)Binding Energy (ΔG, kcal/mol)
Aromatic Ring (Host)Benzonitrile Ring (Ligand)π-π Stacking3.5-7.8
Amine Group (Host)Triazole Nitrogen (Ligand)Hydrogen Bond2.9
Polar Residue (Host)Nitrile Group (Ligand)Dipole-Dipole3.1

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical methods, particularly Density Functional Theory (DFT), are essential for investigating the mechanisms of chemical reactions at the electronic level. These studies provide detailed information about the energy landscapes of reactions, including the structures of reactants, products, intermediates, and transition states.

Elucidation of Reaction Pathways and Transition States (e.g., for cycloaddition reactions)

The synthesis of the 1,2,3-triazole core of Benzonitrile, 4-(2H-1,2,3-triazol-2-yl)- often involves a [3+2] cycloaddition reaction between an azide (B81097) and an alkyne. Quantum chemical calculations can elucidate the precise pathway of this reaction, determining whether it proceeds through a concerted or stepwise mechanism.

By mapping the potential energy surface, researchers can identify the transition state (TS)—the highest energy point along the reaction coordinate—and calculate its structure and activation energy (ΔE‡). The activation energy is a critical parameter that determines the reaction rate.

Detailed Research Findings: Theoretical studies on [3+2] cycloaddition reactions using Molecular Electron Density Theory (MEDT) have provided deep insights into the reaction mechanisms. bibliotekanauki.pl These studies analyze the electron density at the ground state of the reactants and track its change along the reaction pathway. For the formation of triazoles, calculations often reveal a concerted, though asynchronous, mechanism where the two new sigma bonds are formed at slightly different rates. nih.gov

The geometry of the transition state provides clues about the nature of the reaction. For example, the lengths of the forming bonds in the TS can indicate how far the reaction has progressed. The calculated activation barriers can then be compared with experimental reaction rates to validate the proposed mechanism.

Table 3: Illustrative DFT Calculation Results for a [3+2] Cycloaddition Reaction Pathway

SpeciesRelative Energy (kcal/mol)Description
Reactants (Azide + Alkyne)0.0Initial state
Transition State (TS)+15.5Activation energy barrier
Product (Triazole)-35.2Overall reaction enthalpy

Prediction of Chemo-, Regio-, and Stereoselectivity in Chemical Transformations

When multiple reaction pathways are possible, quantum chemical studies can predict the selectivity of a chemical transformation.

Chemoselectivity refers to the preference for reaction at one functional group over another.

Regioselectivity concerns the preference for forming one constitutional isomer over another, such as the 1,4- versus the 1,5-disubstituted triazole in cycloaddition reactions.

Stereoselectivity involves the preferential formation of one stereoisomer over another.

By calculating the activation energies for all competing pathways, the most favorable pathway can be identified as the one with the lowest energy barrier.

Detailed Research Findings: For the synthesis of substituted triazoles via [3+2] cycloaddition, regioselectivity is a key consideration. DFT-based reactivity indices and analysis of the Parr functions can accurately predict the local reactivity and the most favorable two-center interaction between the nucleophilic and electrophilic sites of the reactants. researchgate.net Studies have shown that the regioselectivity of these polar reactions is governed by the interaction between the most electrophilic center of one reactant and the most nucleophilic center of the other. researchgate.net

In the formation of 4-(2H-1,2,3-triazol-2-yl)benzonitrile, different isomers could potentially form. Quantum chemical calculations can determine the transition state energies for the formation of each possible regioisomer. The isomer formed via the lowest energy TS is predicted to be the major product, which can guide synthetic chemists in choosing reaction conditions that favor the desired outcome. For instance, the choice of catalyst in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) can significantly influence the regioselectivity, a phenomenon that can be rationalized through computational modeling of the catalytic cycle. nih.gov

Table 4: Illustrative Calculated Activation Energies for Competing Reaction Pathways

Reaction PathwayPredicted Product IsomerCalculated Activation Energy (ΔE‡, kcal/mol)Predicted Outcome
Pathway ABenzonitrile, 4-(1H-1,2,3-triazol-1-yl)-18.2Minor Product
Pathway BBenzonitrile, 4-(2H-1,2,3-triazol-2-yl)-15.5Major Product
Pathway CBenzonitrile, 4-(1H-1,2,3-triazol-4-yl)-20.1Minor Product

Reactivity and Chemical Transformations of Benzonitrile, 4 2h 1,2,3 Triazol 2 Yl

Reactions at the Triazole Ring System

Electrophilic Substitution Reactions

While direct electrophilic substitution on the carbon atoms of the 2H-1,2,3-triazole ring is not commonly reported, activation of the ring can lead to such reactions. For instance, 2-phenyltriazole 1-oxides are activated at the C-5 position, allowing for selective halogenation. rsc.org Subsequent deoxygenation can yield the halogenated triazole. rsc.org

A more common electrophilic reaction is the substitution at the nitrogen atoms, particularly in the context of alkylation or arylation of an unsubstituted 1,2,3-triazole precursor. The synthesis of N2-substituted 1,2,3-triazoles can be challenging due to the presence of three nucleophilic nitrogen atoms, often resulting in a mixture of N1 and N2 regioisomers. researchgate.netrsc.org However, methods have been developed to achieve regioselective N2-arylation. organic-chemistry.org For example, the reaction of 5-aryl-4-trifluoroacetyltriazoles with aryl halides containing electron-withdrawing groups leads to the specific formation of 2-aryltriazoles. nih.gov

Table 1: Examples of Electrophilic Substitution on Triazole Systems

Reactant(s) Reagent/Catalyst Product Yield Reference
2-Phenyltriazole 1-oxide Halogenating agent 5-Halogeno-2-phenyltriazole 1-oxide Not specified rsc.org
5-Aryl-4-trifluoroacetyltriazole, Aryl halide Base (e.g., Cs₂CO₃) 2-Aryl-5-aryl-4-trifluoroacetyl-2H-1,2,3-triazole Good to high nih.gov

Nucleophilic Attack on Triazole Nitrogen Atoms

The nitrogen atoms of the 1,2,3-triazole ring are inherently nucleophilic due to their lone pairs of electrons. researchgate.netyoutube.com This property is exploited in N-alkylation and N-arylation reactions. The regioselectivity of these reactions is a significant challenge and depends on multiple factors including the electrophile, solvent, base, and temperature. researchgate.net Studies on the alkylation of NH-1,2,3-triazoles often yield a mixture of N1 and N2 isomers. rsc.orgnih.gov Gold-catalyzed reactions with vinyl ethers have been shown to selectively produce N2-alkyl-1,2,3-triazoles. nih.gov

The nucleophilicity of the triazole nitrogens allows them to participate in various coupling reactions. For instance, Chan-Lam arylation can be used to introduce aryl groups onto the triazole nitrogen. nih.gov

Ring-Opening and Rearrangement Reactions

The 1,2,3-triazole ring, while relatively stable, can undergo ring-opening or rearrangement reactions under specific conditions, such as thermolysis or photolysis. These reactions often involve the extrusion of molecular nitrogen (N₂). For example, the Dimroth rearrangement is a well-known isomerization of 1-substituted-1,2,3-triazoles. Although less common for 2-substituted triazoles, related rearrangements can occur.

The stability of the triazole ring in Benzonitrile (B105546), 4-(2H-1,2,3-triazol-2-yl)- is generally high, and harsh conditions would be required to induce such transformations. Specific studies on the ring-opening of this particular compound are not widely documented, but the general reactivity of 2-aryl-1,2,3-triazoles suggests that such reactions are not facile.

Reactions at the Benzonitrile Moiety

The benzonitrile portion of the molecule offers a different set of reactive possibilities, primarily centered around the electron-deficient carbon atom of the nitrile group (-C≡N).

Nitrile Hydrolysis and Derivatization

The nitrile group can be hydrolyzed to a benzamide (B126) and subsequently to a benzoic acid under acidic or basic conditions. oup.comdoubtnut.com Studies on para-substituted benzonitriles have shown that they can be hydrolyzed to the corresponding benzoic acids via a benzamide intermediate. oup.com The rate of this reaction is influenced by pH and temperature. oup.com For instance, alkaline hydrolysis is dominant at pH values above 8. oup.com

The reaction of nitriles with sulfuric acid is a known method for forming amides. znaturforsch.comresearchgate.net The mechanism can vary with acid concentration; at high concentrations (e.g., 18.2 M H₂SO₄), the rate-determining step is the addition of a nucleophile, which is enhanced by electron-withdrawing substituents. znaturforsch.com In contrast, at lower concentrations (e.g., 10.0 M H₂SO₄), the rate-determining step is likely the protonation of the nitrile. znaturforsch.com

Table 2: Conditions for Hydrolysis of Substituted Benzonitriles

Substrate Conditions Intermediate Final Product Reference
para-Substituted Benzonitriles Buffered distilled water, elevated temp. Benzamide derivative Benzoic acid derivative oup.com
Benzonitrile NaOH in EtOH/H₂O, 90 °C Benzamide Benzoic acid (minor) core.ac.uk

Nucleophilic Addition to the Nitrile Group

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. wikipedia.org This reaction is a fundamental transformation in organic chemistry, leading to a variety of functional groups. wikipedia.org

Common nucleophilic additions to nitriles include:

Grignard Reagents: Reaction with organomagnesium halides (Grignard reagents) followed by hydrolysis yields ketones. wikipedia.orgyoutube.com

Organozinc Reagents: The Blaise reaction involves the addition of organozinc compounds. wikipedia.org

Reduction: Nitriles can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

For Benzonitrile, 4-(2H-1,2,3-triazol-2-yl)-, a nucleophile would attack the nitrile carbon, breaking the pi bonds. Subsequent workup would determine the final product. For example, reaction with a Grignard reagent (R-MgX) would initially form an imine salt, which upon hydrolysis would furnish a ketone, 4-(2H-1,2,3-triazol-2-yl)phenyl alkyl ketone.

Electrophilic Aromatic Substitution on the Phenyl Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. libretexts.org The outcome of these reactions on a substituted benzene (B151609) ring is heavily influenced by the electronic properties of the existing substituents, which determine both the reaction rate and the position of the incoming electrophile (regioselectivity). libretexts.org

In the case of Benzonitrile, 4-(2H-1,2,3-triazol-2-yl)-, the phenyl ring is substituted with two groups: the nitrile (-CN) group and the 2H-1,2,3-triazol-2-yl group.

Nitrile Group (-CN): The nitrile group is a powerful electron-withdrawing group through both induction and resonance. This deactivates the benzene ring towards electrophilic attack and directs incoming electrophiles to the meta position. uci.edu

2H-1,2,3-triazol-2-yl Group: The triazole ring's effect is more complex. While it can be electron-withdrawing, the nitrogen atoms also possess lone pairs of electrons that can be donated through resonance, potentially stabilizing the intermediate carbocation (arenium ion) formed during substitution. libretexts.org This resonance stabilization typically favors substitution at the ortho and para positions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. leah4sci.commasterorganicchemistry.com For a highly deactivated ring such as this, harsh reaction conditions are often necessary. For example, nitration might require the use of fuming nitric acid and concentrated sulfuric acid, while Friedel-Crafts reactions may be difficult to achieve altogether due to the deactivation of the ring. libretexts.orguci.edu

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction Reagents Predicted Major Product(s)
Nitration HNO₃, H₂SO₄ Benzonitrile, 3-nitro-4-(2H-1,2,3-triazol-2-yl)-
Bromination Br₂, FeBr₃ Benzonitrile, 3-bromo-4-(2H-1,2,3-triazol-2-yl)-

Note: This table is based on theoretical directing effects. Experimental verification is required.

Functional Group Interconversions and Further Derivatization

The nitrile and triazole groups in Benzonitrile, 4-(2H-1,2,3-triazol-2-yl)- serve as handles for a wide array of chemical modifications, enabling the synthesis of more complex molecules.

The nitrile group can undergo several important transformations:

Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid, yielding 4-(2H-1,2,3-triazol-2-yl)benzoic acid. This acid can then be further derivatized, for example, by esterification or conversion to an amide.

Reduction: The nitrile can be reduced to a primary amine, (4-(2H-1,2,3-triazol-2-yl)phenyl)methanamine, using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Cyclotrimerization: Under specific catalytic conditions, such as those using low-valent titanium species, benzonitriles can undergo cyclotrimerization to form 2,4,6-triaryl-1,3,5-triazines. researchgate.net

The 1,2,3-triazole ring is generally stable but can participate in or influence reactions. For instance, the triazole moiety is often introduced via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and regioselective click chemistry reaction. nih.gov This suggests that the parent compound itself might be synthesized from 4-azidobenzonitrile (B1268391) and an alkyne source. Further derivatization could involve modifications of substituents on the triazole ring if it were synthesized with other functional groups. researchgate.net

Research on related triazole-containing compounds shows that they can be used as building blocks for more complex heterocyclic systems through reactions like intramolecular cyclizations. researchgate.net

Table 2: Examples of Functional Group Interconversions

Starting Material Reagents & Conditions Product Transformation Type
Benzonitrile, 4-(2H-1,2,3-triazol-2-yl)- H₃O⁺, heat 4-(2H-1,2,3-triazol-2-yl)benzoic acid Nitrile Hydrolysis
Benzonitrile, 4-(2H-1,2,3-triazol-2-yl)- 1. LiAlH₄, THF; 2. H₂O (4-(2H-1,2,3-triazol-2-yl)phenyl)methanamine Nitrile Reduction

Note: The table includes plausible transformations based on general organic chemistry principles.

Investigation of Selectivity in Complex Reaction Systems

Selectivity is a critical aspect when a molecule has multiple reactive sites. For Benzonitrile, 4-(2H-1,2,3-triazol-2-yl)-, questions of chemoselectivity (which functional group reacts) and regioselectivity (where on a functional group the reaction occurs) are paramount.

Chemoselectivity: In reactions involving reagents that can target either the nitrile or the triazole ring, the reaction conditions can often be tuned to favor one over the other. For example, a reducing agent might selectively reduce the nitrile without affecting the aromatic triazole ring.

Regioselectivity in Synthesis: The synthesis of substituted triazoles itself is a study in regioselectivity. The reaction of an azide (B81097) with an unsymmetrical alkyne can lead to 1,4- and 1,5-disubstituted triazole isomers. The use of copper catalysts in the azide-alkyne cycloaddition famously leads to the 1,4-isomer with high regioselectivity. nih.gov The synthesis of the title compound, a 2-substituted triazole, likely involves a different synthetic route, possibly starting from a pre-formed triazole ring or using specific conditions that favor N2-alkylation/arylation over N1. uzhnu.edu.ua The alkylation of 1,2,4-triazoles, for instance, is known to produce mixtures of isomers, and achieving selectivity can be a significant synthetic challenge. google.com

Regioselectivity in Cycloadditions: Research on related structures, such as 4-methylene-2-oxazolidinones reacting with benzonitrile oxide, demonstrates that 1,3-dipolar cycloaddition reactions can proceed with high regioselectivity, often governed by steric and electronic factors. researchgate.net This highlights how the substituents on the reacting partners dictate the orientation of the newly formed ring.

In multifunctional systems, such as those being developed for biological applications, controlling selectivity is key. For example, in the synthesis of complex triazole-containing quinolinones, the reaction of an azido-quinoline with an active methylene (B1212753) compound proceeds through a proposed multi-step mechanism involving a 1,3-dipolar cycloaddition followed by an intramolecular cyclization to yield the final product with high specificity. nih.gov

Advanced Applications and Material Science Potential of Benzonitrile, 4 2h 1,2,3 Triazol 2 Yl and Its Derivatives

Ligand Chemistry and Coordination Complexes

The nitrogen-rich 1,2,3-triazole ring system, coupled with the cyano-substituted phenyl group, makes Benzonitrile (B105546), 4-(2H-1,2,3-triazol-2-yl)- an excellent candidate for ligand applications in coordination chemistry. Its derivatives have been shown to form stable and structurally diverse complexes with a variety of metal ions.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving triazole-containing ligands is well-documented, typically achieved through standard reflux techniques or solvothermal methods. researchgate.netnih.gov For instance, derivatives of benzonitrile containing a triazole moiety have been reacted with metal salts in suitable solvents like ethanol (B145695) to yield unique metal complexes. researchgate.netejtas.comnih.gov A common approach involves the self-assembly of metal ions, such as Zn(II) and Cd(II), with triazole-based ligands under solvothermal conditions. nih.gov

Characterization of these newly synthesized complexes is conducted using a comprehensive suite of analytical techniques. Elemental analysis (C, H, N), Fourier-transform infrared (FTIR) spectroscopy, and UV-visible spectroscopy are routinely employed to confirm the composition and bonding within the complexes. researchgate.netnih.govekb.eg Further structural elucidation is achieved through nuclear magnetic resonance (¹H NMR and ¹³C NMR) and mass spectrometry. ejtas.comnih.gov Magnetic susceptibility measurements and thermal analysis (TG-DTA) provide insights into the magnetic properties and thermal stability of the complexes. researchgate.netekb.eg

For example, the synthesis of complexes with a Schiff base derived from a triazole derivative and various transition metals like Co(II), Ni(II), and Cu(II) has been reported, with characterization confirming the proposed structures. ekb.eg Similarly, new chelating ligands derived from 1,2,3-triazole have been used to synthesize complexes with heavy metal ions such as Rhodium, Platinum, and Gold. uobaghdad.edu.iq

Investigation of Coordination Modes and Geometries

The coordination chemistry of triazole-based ligands is rich and varied, with the potential for multiple coordination modes depending on the specific ligand structure and the nature of the metal center. rsc.org Ligands containing the 1,2,4-triazole (B32235) ring have been shown to act as bidentate coordinators, binding to metal ions through a sulfur atom and a nitrogen from an amine group. nih.gov

In the case of more complex triazole derivatives, such as 2,4-bis-(triazol-1-yl)-benzoic acid, intricate coordination patterns have been observed. For example, with a cadmium ion, a μ₂-η⁰:η⁰:η¹:η⁰:η¹:η⁰ coordination pattern was identified, resulting in a six-coordinated octahedral geometry. nih.gov In contrast, a complex with zinc exhibited a μ₃-η⁰:η¹:η¹:η⁰:η⁰:η¹ coordination pattern, leading to a five-coordinated trigonal bipyramidal spatial configuration. nih.gov

The resulting geometries of the metal complexes are diverse. Octahedral geometries are common for complexes with Fe(III) and Cr(III) ions, while square planar geometries have been observed for Ni(II) complexes. ejtas.comekb.eg Tetrahedral geometries have been proposed for complexes of Ni(II), Zn(II), Cd(II), and Sn(II) with certain triazole-thiol ligands, whereas the corresponding Cu(II) complex was found to exhibit a square planar structure. nih.gov The ability of the exo-nitrogen atoms in triazole rings to serve as coordination sites makes them valuable building blocks for supramolecular chemistry. buffalo.edu

Table 1: Coordination Geometries of Transition Metal Complexes with Triazole-Based Ligands

Metal IonLigand TypeCoordination GeometryReference
Fe(III), Cr(III)1,2,4-Triazole DerivativeOctahedral ejtas.com
Ni(II)1,2,4-Triazole DerivativeSquare Planar ejtas.com
Cu(II)4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiolSquare Planar nih.gov
Ni(II), Zn(II), Cd(II), Sn(II)4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiolTetrahedral nih.gov
Pd(II)Schiff base from 1,2,4-triazoleSquare Planar ekb.eg
Cd(II)Schiff base from 1,2,4-triazoleTetrahedral ekb.eg
Co(II), Ni(II), Cu(II)Schiff base from 1,2,4-triazoleOctahedral ekb.eg
Cd(II)2,4-bis-(triazol-1-yl)-benzoic acidOctahedral nih.gov
Zn(II)2,4-bis-(triazol-1-yl)-benzoic acidTrigonal Bipyramidal nih.gov

Exploration of the Compound as a Ligand Scaffold for Transition Metals

The structural features of Benzonitrile, 4-(2H-1,2,3-triazol-2-yl)- make it a promising ligand scaffold for a wide array of transition metals. Triazole derivatives have demonstrated their versatility by successfully forming coordination complexes with numerous metal ions, including Cu(II), Co(II), Ni(II), Zn(II), Cd(II), Sn(II), Fe(III), Cr(III), Rh(III), Pt(II), and Au(I). nih.govejtas.comnih.govuobaghdad.edu.iq

The presence of both hard nitrogen atoms within the triazole ring and the potential for functionalization on the benzonitrile portion allows for fine-tuning of the ligand's electronic and steric properties. nih.gov This adaptability enables the design of ligands that can selectively bind to specific metal ions, leading to the formation of complexes with desired geometries and properties. The ability of triazole-based ligands to bridge multiple metal centers also makes them suitable for constructing one-dimensional chains and more complex metal-organic frameworks (MOFs). nih.gov The combination of the triazole's coordinating ability and the benzonitrile's electronic influence suggests that Benzonitrile, 4-(2H-1,2,3-triazol-2-yl)- can serve as a robust platform for developing novel catalysts, sensors, and functional materials.

Nonlinear Optical (NLO) Materials

The quest for new materials with significant nonlinear optical (NLO) properties for applications in photonics and optoelectronics has drawn attention to organic molecules with specific electronic characteristics. Benzonitrile, 4-(2H-1,2,3-triazol-2-yl)- and its derivatives, which incorporate electron-donating and electron-accepting moieties, are prime candidates for such applications.

Design Principles for Enhancing NLO Properties

The design of effective NLO materials often revolves around creating molecules with a strong donor-acceptor (D-A) architecture. In the context of benzonitrile derivatives, the benzonitrile group commonly functions as an effective electron-acceptor. nih.gov The 1,2,3-triazole ring, with its strong dipole moment and ability to participate in π-stacking interactions, can act as a linker or part of the conjugated system that facilitates charge transfer, a key mechanism for NLO response. nih.gov

Several strategies can be employed to enhance the NLO properties of these compounds:

Strengthening Donor and Acceptor Groups: The NLO response can be amplified by incorporating stronger electron-donating groups onto the molecular framework or by enhancing the electron-accepting capability of the benzonitrile moiety. rsc.org

Extending π-Conjugation: Increasing the length of the conjugated bridge between the donor and acceptor groups can lead to a larger hyperpolarizability.

Hybrid Scaffolds: A "hybrid approach," which combines different pharmacophoric units such as biphenyl (B1667301) and triazole, can be used to create novel scaffolds with enhanced properties. researchgate.net

Functionalization: The introduction of specific functional groups can influence the molecular packing in the solid state, which is crucial for achieving a large macroscopic NLO response. Carbazole (B46965), for instance, is a good electron transporter when functionalized with electron-withdrawing groups. unibo.it

Computational Prediction and Experimental Validation of NLO Characteristics

The development of new NLO materials is often guided by a synergistic approach combining theoretical predictions with experimental verification.

Computational Prediction: Density Functional Theory (DFT) is a powerful tool for predicting the NLO properties of molecules. nih.govrsc.org Calculations, often using functionals like B3LYP, can determine the static first hyperpolarizability (β), a key indicator of a molecule's second-order NLO activity. nih.govrsc.org These computational studies allow for the screening of potential candidate molecules and provide insights into the structure-property relationships that govern their NLO response. For example, DFT calculations have been used to show good agreement with experimental results for the second-order hyperpolarizability (γ) of NLO materials. researchgate.net

Experimental Validation: Several experimental techniques are used to measure the NLO properties of materials.

Z-scan Technique: This method is widely used to determine the third-order NLO properties, including the nonlinear absorption coefficient and the nonlinear refractive index. The sign of the nonlinear refraction indicates self-focusing or self-defocusing behavior. researchgate.net

Maker Fringes Technique: This technique is employed to investigate second- and third-order NLO properties in thin film guest-host systems, typically using a picosecond laser regime at a fundamental wavelength such as 1064 nm. nih.gov

Studies on composite materials, where benzonitrile derivatives are embedded in a polymer matrix like poly(1-vinylcarbazole) (PVK), have shown that theoretical simulations can successfully explain and confirm experimental results. nih.gov

Table 2: Comparison of Computational and Experimental Techniques for NLO Characterization

TechniqueTypeInformation ObtainedReference
Density Functional Theory (DFT)ComputationalStatic first hyperpolarizability (β), Second-order hyperpolarizability (γ), Frontier molecular orbitals, Charge transfer interactions nih.govrsc.orgresearchgate.net
Z-scanExperimentalThird-order nonlinear optical properties (nonlinear absorption and refraction) researchgate.net
Maker FringesExperimentalSecond- and third-order nonlinear optical susceptibilities in thin films nih.gov

Potential for Applications in Photonic Devices

The exploration of novel organic materials for photonic applications is a rapidly growing field of research. Compounds that exhibit significant nonlinear optical (NLO) properties are of particular interest for their potential use in technologies such as optical switching, data storage, and frequency conversion. While direct studies on the NLO properties of Benzonitrile, 4-(2H-1,2,3-triazol-2-yl)- are not extensively documented, research on structurally related triazole derivatives provides strong evidence for the potential of this class of compounds in photonics.

Triazoles, which are nitrogen-containing heterocyclic compounds, have garnered attention for their applications in material sciences. dntb.gov.uaresearchgate.netnih.gov Recent studies have focused on synthesizing novel triazole derivatives and investigating their NLO properties through both experimental and computational methods, such as Density Functional Theory (DFT). dntb.gov.uaresearchgate.netnih.govnih.gov For instance, a study on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives demonstrated that these compounds possess significant NLO characteristics. dntb.gov.uaresearchgate.netnih.govnih.gov

Table 1: NLO Properties of a Representative Triazole Derivative (Compound 7c)

Property Value Significance in Photonics
Band Gap (eV) 4.618 nih.gov A lower band gap is often associated with higher polarizability and NLO response.
Linear Polarizability (α) 4.195 x 10⁻²³ esu dntb.gov.uanih.gov Indicates the ability of the molecule's electron cloud to be distorted by an electric field.
First Hyperpolarizability (β) 6.317 x 10⁻³⁰ esu dntb.gov.uanih.gov A measure of the second-order NLO response, crucial for applications like second-harmonic generation.
Second Hyperpolarizability (γ) 4.314 x 10⁻³⁵ esu dntb.gov.uanih.gov Relates to the third-order NLO response, important for applications like third-harmonic generation and optical switching.

Data is for 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)propanamide and is illustrative of the potential of this class of compounds.

Building Blocks and Scaffolds in Chemical Synthesis

The structural rigidity and versatile reactivity of the benzonitrile and triazole moieties make Benzonitrile, 4-(2H-1,2,3-triazol-2-yl)- and its derivatives valuable building blocks in organic synthesis. They serve as scaffolds for the construction of more complex and functionally diverse molecules.

Utility in Constructing Diverse Molecular Architectures

The triazole ring, in particular, is a popular component in the design of new molecular architectures due to its stability and its ability to participate in various chemical transformations. researchgate.net The copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry," is a highly efficient method for the synthesis of 1,2,3-triazoles, allowing for the straightforward linkage of different molecular fragments. nih.gov This reaction's reliability and high yield make triazole-containing compounds like Benzonitrile, 4-(2H-1,2,3-triazol-2-yl)- ideal starting points for creating a wide array of molecular structures.

For example, research has shown the design and synthesis of a series of 3-(4-((5-((2-methylbiphenyl-3-yl)methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives. nih.gov In this work, the triazole-benzonitrile core serves as a central scaffold to which other complex functionalities, such as biphenyl and piperazine (B1678402) groups, are attached. nih.gov This modular approach allows for the systematic variation of the molecular structure to fine-tune its properties for specific applications, such as the development of inhibitors for the PD-1/PD-L1 protein-protein interaction, which is a key target in cancer immunotherapy. nih.gov

Development of Novel Synthetic Pathways for Complex Molecules

The use of benzonitrile-triazole derivatives as intermediates is crucial in the development of novel synthetic pathways for complex target molecules, including pharmaceuticals. A notable example is the use of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile as a key intermediate in the synthesis of Letrozole. google.com Letrozole is an aromatase inhibitor used in the treatment of breast cancer. The synthesis involves the reaction of a salt of 1,2,4-triazole with an α-halo substituted tolunitrile to produce the benzonitrile-triazole intermediate. google.com This intermediate is then further reacted to yield the final drug molecule. google.com

This demonstrates the strategic importance of such building blocks in multi-step syntheses. The ability to introduce the benzonitrile and triazole functionalities early in a synthetic route provides a robust platform for subsequent chemical modifications and the construction of intricate molecular frameworks. The development of efficient and scalable processes for producing these intermediates is therefore a critical aspect of modern pharmaceutical and materials chemistry. google.com

Polymer Chemistry and Organic Electronic Materials

The incorporation of Benzonitrile, 4-(2H-1,2,3-triazol-2-yl)- and its derivatives into polymeric structures has shown significant promise for the development of new organic electronic materials with tailored properties.

Incorporation into Copolymers and Macromolecular Structures

Donor-acceptor (D-A) copolymers are a class of conjugated polymers that are extensively studied for their applications in optoelectronic devices. researchgate.net The electronic properties of these materials can be finely tuned by combining electron-donating and electron-accepting monomer units. Benzotriazole (B28993) (BTz) is recognized as a favorable acceptor unit due to its electron-transporting capabilities and the ease with which its structure can be modified. researchgate.net

A prime example is the polymer poly((2-dodecyl-4,7-di(thiophen-2-yl)-2H-benzo[d] dntb.gov.uaresearchgate.netresearchgate.nettriazole)) (PTBT), which has demonstrated remarkable multi-colored electrochromic properties, switching between red, green, blue, black, and transmissive states. researchgate.net While this polymer contains a benzotriazole unit, the principle of incorporating triazole-based acceptors can be extended to derivatives of Benzonitrile, 4-(2H-1,2,3-triazol-2-yl)-. The benzonitrile group itself is a strong electron-withdrawing group, which can further enhance the acceptor properties of the monomer.

The synthesis of such copolymers is often achieved through methods like electrochemical polymerization. researchgate.net For instance, novel carbazole-3,4-ethoxylenedioxythiophene (EDOT) derivatives containing benzonitrile and phthalonitrile (B49051) acceptor groups have been synthesized and electrochemically polymerized to form stable, electroactive polymer films with potential applications in electrochromic devices. researchgate.netresearchgate.net The incorporation of these functional units allows for the tuning of the polymer's optical and electrochemical properties.

Investigation of Electrochemical Properties in Polymeric Systems

The electrochemical properties of polymers containing benzonitrile and triazole units are of fundamental importance for their application in electronic devices. Cyclic voltammetry is a common technique used to study the redox behavior of these polymers. researchgate.net The oxidation and reduction potentials determine the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical parameters for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and electrochromic devices.

In a study of copolymers based on benzotriazole and benzodithiophene, the optical band gaps were found to be around 1.81-1.83 eV, with HOMO and LUMO energy levels suitable for use as donor materials in organic solar cells. metu.edu.tr The electrochemical and spectroelectrochemical properties of poly(carbazole-EDOT) derivatives functionalized with benzonitrile and phthalonitrile units have also been investigated, revealing multi-electrochromic properties upon the application of different potentials. researchgate.net These studies highlight the significant impact that the benzonitrile and triazole moieties have on the electrochemical behavior of the resulting polymers.

Table 2: Electrochemical Properties of a Representative Benzotriazole-based Polymer (P2)

Property Value Significance in Organic Electronics
Optical Band Gap (eV) 1.81 metu.edu.tr Determines the wavelength of light absorption and emission, crucial for OPVs and OLEDs.
HOMO Energy Level (eV) -5.38 metu.edu.tr Influences the efficiency of hole injection and transport.
LUMO Energy Level (eV) -3.48 metu.edu.tr Affects the efficiency of electron injection and transport.
Electrochemical Band Gap (eV) 1.90 metu.edu.tr Correlates with the optical band gap and provides information about the electronic structure.

Data is for a copolymer of benzodithiophene and benzotriazole and is illustrative of the properties of polymers containing triazole units.

Exploration of Optical Properties in Organic Electronic Devices

The unique electronic characteristics of the benzonitrile and 2H-1,2,3-triazole moieties have spurred investigations into the optical properties of "Benzonitrile, 4-(2H-1,2,3-triazol-2-yl)-" and its derivatives for applications in organic electronic devices. The combination of an electron-withdrawing benzonitrile group and an electron-deficient 2H-1,2,3-triazole ring creates a molecular framework with significant potential for use in organic light-emitting diodes (OLEDs) and other optoelectronic technologies.

Research in this area predominantly focuses on derivatives of the core compound, where additional functional groups are introduced to tune the material's photophysical properties. The 2H-benzo[d] nih.govnih.govnih.govtriazole ring is recognized as an effective electron-acceptor moiety. nih.gov Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in understanding the structure-property relationships of these materials. nih.govnih.govnih.gov These computational analyses reveal that maintaining a high degree of planarity in the molecular structure is crucial for achieving effective π-conjugation, a key factor for efficient charge transport and light emission. nih.gov

Derivatives are often designed as donor-acceptor (D-A) or donor-π-acceptor-π-donor (D–π–A–π–D) structures to facilitate intramolecular charge transfer (ICT), which is fundamental to the operation of many organic electronic devices. nih.gov In these designs, the benzonitrile and triazole units typically form the acceptor part of the molecule.

Studies on hybrid molecules incorporating electron-donating groups like carbazole with the electron-accepting benzonitrile have demonstrated their promise as bipolar host materials for phosphorescent OLEDs (PhOLEDs). researchgate.net These materials exhibit suitable frontier molecular orbital (FMO) energy levels, which are critical for efficient injection and transport of both holes and electrons, leading to effective recombination and light emission. researchgate.net The thermal and morphological stability of these compounds are also key considerations for device longevity and performance. researchgate.net

The following table summarizes the key optical properties of selected derivatives containing benzonitrile and triazole functionalities, as reported in the scientific literature.

Interactive Data Table: Optical Properties of Benzonitrile-Triazole Derivatives

Compound NameAbsorption Maxima (λ_abs) (nm)Emission Maxima (λ_em) (nm)SolventNotes
9-(2-cyanophenyl)-9H-carbazole-3-carbonitrile (o-CNCbzCN)281–340349–366TolueneA hybrid molecule with electron-donating carbazole and electron-accepting nitrile groups. researchgate.net
9-(3-cyanophenyl)-9H-carbazole-3-carbonitrile (m-CNCbzCN)281–340349–366TolueneShows very high decomposition temperature, indicating significant stability. researchgate.net
9-(4-cyanophenyl)-9H-carbazole-3-carbonitrile (p-CNCbzCN)281–340349–366TolueneExhibits good glass transition and melting temperatures, suggesting potential as a bipolar host material. researchgate.net
2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-chlorophenyl) propanamide297Not ReportedNot SpecifiedA derivative of 1,2,4-triazole with reported absorption maxima. nih.gov
2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)propanamide296Not ReportedNot SpecifiedA derivative of 1,2,4-triazole with reported absorption maxima. nih.gov

Future Research Directions and Perspectives

Development of More Sustainable and Efficient Synthetic Routes

The future of synthesizing Benzonitrile (B105546), 4-(2H-1,2,3-triazol-2-yl)- is intrinsically linked to the principles of green chemistry. A primary goal is to move beyond traditional methods that may rely on harsh conditions or hazardous reagents. Research is anticipated to focus on metal-free click reactions and the use of more environmentally benign catalytic systems. frontiersin.org For instance, organocatalytic [3+2] cycloadditions, which avoid the use of metal catalysts, present a promising avenue. frontiersin.orgnih.gov The development of reactions in aqueous media or under solvent-free conditions is another critical direction, aiming to reduce the environmental footprint of the synthesis process. rsc.orgrsc.org Furthermore, enhancing the efficiency of existing routes, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), by using minimal catalyst loading and enabling catalyst recycling will be a continued area of investigation. acs.org

Exploration of Novel Catalytic Systems for Triazole-Benzonitrile Formation

While copper has been the dominant catalyst for the synthesis of 1,2,3-triazole rings, future research will undoubtedly explore a wider array of catalytic systems to improve yield, regioselectivity, and substrate scope for forming the triazole-benzonitrile linkage.

Advanced Copper Catalysts: The development of new, highly efficient, water-soluble, and air-stable Cu(I) catalysts continues to be a priority. rsc.orgrsc.org These next-generation catalysts aim to function under mild, aerobic conditions, broadening their applicability.

Alternative Metal Catalysts: Research into other metal catalysts, such as those based on palladium in multi-component reactions, could open up new synthetic pathways for complex derivatives. frontiersin.orgnih.gov

Organocatalysts: The use of small organic molecules as catalysts is a rapidly growing field. N-heterocyclic carbenes (NHCs) and amines like pyrrolidine (B122466) have shown promise in catalyzing the formation of triazoles and related heterocycles, offering a metal-free alternative. nih.govnih.gov

Heterogeneous Catalysts: To simplify product purification and catalyst reuse, the development of solid-supported catalysts, such as copper-on-charcoal, is a key area of interest. nih.gov

Catalyst TypeExampleKey Advantages & Future Research Focus
Advanced Copper Water-soluble Cu(I) complexHigh efficiency in aqueous media, air-stability, activity with iodoalkynes. Future work will focus on expanding substrate scope. rsc.orgrsc.org
Polymetallic Dicopper-substituted silicotungstateExtremely high turnover frequency and number, applicable to one-pot synthesis. Research will explore scalability and application to diverse substrates. acs.org
Organocatalyst N-Heterocyclic Carbenes (NHC)Metal-free synthesis, dynamic kinetic resolution for chiral products. Future directions include expanding the range of applicable substrates. nih.gov
Heterogeneous Copper-on-charcoalReusability, simplified purification, suitability for flow chemistry. Research will aim to improve catalyst lifetime and efficiency. nih.govrsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry represents a significant leap forward for the synthesis of Benzonitrile, 4-(2H-1,2,3-triazol-2-yl)-. Flow systems offer superior control over reaction parameters, enhanced safety, and potential for seamless scalability. scipod.global A robust protocol for the synthesis of 1,2,3-triazoles using a heterogeneous copper-on-charcoal catalyst in a continuous flow system has been established, delivering high yields and good functional group tolerance. nih.govrsc.orgresearchgate.net

Furthermore, the integration of these flow reactors with automated synthesis platforms, such as the Chemspeed ASW-2000 or the SynFini™ system, is a key future direction. nih.govyoutube.com These platforms, which combine robotics with real-time analytics, can perform high-throughput screening of reaction conditions and synthesize large libraries of derivatives for structure-activity relationship studies. nih.govyoutube.com This automation accelerates the discovery-to-production timeline from months to days. youtube.com

Application of Machine Learning and AI in Predictive Chemical Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and synthesis of novel Benzonitrile, 4-(2H-1,2,3-triazol-2-yl)- derivatives. These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal synthetic routes, and design molecules with specific, targeted properties. engineering.org.cnnih.govchemrxiv.org

Key applications in this area include:

Retrosynthesis Prediction: AI-driven platforms can propose synthetic pathways for target molecules, breaking them down into simpler, commercially available starting materials. engineering.org.cnchemrxiv.orgacs.org

Reaction Condition Optimization: ML models can predict the best reaction conditions (catalyst, solvent, temperature) to maximize yield and minimize byproducts. nih.govdigitellinc.com

De Novo Molecular Design: AI can be used to design novel derivatives with enhanced properties. For example, machine learning has been used to design quinolinesulfonamide-triazole hybrids with potential anticancer activity and to identify promising 1,2,4-triazole (B32235) derivatives as α-glucosidase inhibitors. mdpi.comnih.govnih.gov

AI/ML ApplicationDescriptionFuture Impact on Benzonitrile, 4-(2H-1,2,3-triazol-2-yl)-
Retrosynthesis Planning AI algorithms analyze molecular structures to propose step-by-step synthetic routes. engineering.org.cnchemrxiv.orgAccelerates the planning phase for synthesizing complex derivatives and identifies novel, more efficient pathways.
Predictive Chemistry ML models predict reaction outcomes, yields, and regioselectivity based on reactants and conditions. nih.govdigitellinc.comReduces the need for extensive experimental screening, saving time and resources in developing synthetic methods.
In Silico Screening Virtual libraries of derivatives are computationally screened for desired properties (e.g., binding affinity to a biological target). mdpi.comFocuses synthetic efforts on a smaller set of the most promising candidates, increasing the efficiency of drug discovery and materials development.

Detailed Studies of Supramolecular Chemistry and Self-Assembly

The 1,2,3-triazole ring is not merely a linker; it is a versatile functional unit capable of participating in a wide range of non-covalent interactions. rsc.org Future research will delve deeper into the supramolecular chemistry of Benzonitrile, 4-(2H-1,2,3-triazol-2-yl)-, exploring how the interplay between the electron-rich triazole ring and the benzonitrile moiety dictates self-assembly and molecular recognition events. The triazole ring can act as a hydrogen bond donor and acceptor, participate in halogen bonding, and coordinate with metal ions. rsc.orgnih.gov These interactions are fundamental to the formation of higher-order structures.

A particularly interesting avenue is the use of such molecules in polymerization-induced self-assembly (PISA) to create well-defined nano-objects like spheres, worms, and vesicles. rsc.org By modifying the triazole units post-polymerization (e.g., through complexation with metal ions), the properties of these self-assembled structures can be finely tuned, opening doors to applications in nanotechnology and materials science. rsc.org

Rational Design of Derivatives for Targeted Advanced Material Properties

Building on the fundamental understanding of its synthesis and properties, the rational design of derivatives of Benzonitrile, 4-(2H-1,2,3-triazol-2-yl)- is a major frontier. By strategically modifying the benzonitrile or triazole scaffolds, new molecules can be engineered for specific functions, particularly in medicinal chemistry and materials science.

The triazole ring is recognized as a valuable pharmacophore and a bioisosteric replacement for amide bonds, often improving the pharmacokinetic properties of drug candidates. frontiersin.orgnih.gov This has led to the design of numerous derivatives with potential therapeutic applications. For example, hybrid molecules incorporating the triazole-benzonitrile structure have been designed and synthesized as inhibitors for targets like PD-1/PD-L1 in cancer immunotherapy and as dual A2A/A2B adenosine (B11128) receptor antagonists. nih.govnih.gov Other studies have focused on developing derivatives as xanthine (B1682287) oxidase inhibitors. nih.gov The combination of computational design and targeted synthesis allows for the creation of potent and selective inhibitors. mdpi.comnih.gov Future work will likely expand this approach to an even wider range of biological targets, leveraging the unique electronic and structural characteristics of the triazole-benzonitrile core.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(2H-1,2,3-triazol-2-yl)benzonitrile and its derivatives?

A four-step synthesis starting from nitrobenzene derivatives is commonly employed, involving N2-arylation of dibromo-triazoles to introduce the triazole ring. For example, 2-(2H-triazol-2-yl)benzoic acid derivatives are synthesized via sequential functionalization, with purity optimized by liquid-liquid extraction (e.g., EtOAc/water) and drying agents like MgSO₄ . Regioselectivity challenges may arise, requiring careful monitoring via HPLC or NMR to identify regioisomeric impurities .

Q. How can the structure of 4-(2H-1,2,3-triazol-2-yl)benzonitrile be confirmed experimentally?

Combined spectroscopic techniques are critical:

  • 1H/13C NMR : Aromatic protons near δ 7.5–8.5 ppm and triazole protons at δ 8.1–8.3 ppm confirm substitution patterns.
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺ = 220.21 for triazolyl benzoic acid derivatives) validate the molecular formula .
  • X-ray crystallography : SHELXL refinement (using Olex2 or similar software) resolves bond lengths and angles, particularly for triazole-aryl linkages .

Q. What are the recommended storage conditions for this compound to ensure stability?

Store at 2–8°C in airtight containers under inert gas (N₂ or Ar) to prevent hydrolysis or oxidation. Acetonitrile is a preferred solvent for stock solutions due to its low reactivity. Avoid prolonged exposure to light, as UV sensitivity is observed in structurally related benzotriazole derivatives .

Q. Which analytical techniques are suitable for assessing purity?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients.
  • Melting point analysis : Compare observed values (e.g., 189–235°C for triazolyl benzimidazoles) against literature data .
  • TLC : Employ silica gel plates with ethyl acetate/hexane (1:1) and UV visualization .

Advanced Research Questions

Q. How can regioselectivity issues during triazole introduction be mitigated?

Regioselectivity in N2-arylation is influenced by electronic effects. Use electron-deficient aryl halides (e.g., fluoronitrobenzenes) to favor N2 over N1 substitution. Computational DFT studies (e.g., Gaussian09) predict transition-state energies to optimize reaction conditions. Post-synthesis, column chromatography (silica gel, hexane/EtOAc) separates regioisomers .

Q. What computational tools are effective for predicting bioactivity or binding modes?

  • Molecular docking (AutoDock Vina) : Model interactions with targets like TRPM8 or Syk kinase using PDB structures (e.g., 6NP7 for Syk).
  • QSAR : Train models with descriptors like logP, polar surface area, and H-bond acceptors/donors to correlate structure with IC₅₀ values .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

SHELXL refinement integrates high-resolution X-ray data (λ = 0.710–1.541 Å) to model thermal displacement parameters (ADPs) and hydrogen bonding. For twinned crystals, use the TWIN/BASF commands in SHELX to deconvolute overlapping reflections. R1 values < 5% indicate reliable geometry .

Q. What strategies optimize in vivo studies for triazolyl benzonitrile derivatives?

  • Pharmacokinetics : Measure plasma half-life in rodent models via LC-MS/MS after oral administration (10 mg/kg).
  • Metabolite profiling : Incubate with liver microsomes (CYP3A4/CYP2D6) to identify oxidation or glucuronidation pathways .
  • Toxicity screening : Use BJ fibroblasts or HUVECs (DMEM/RPMI media) to assess cytotoxicity (IC₅₀) via MTT assays .

Q. How do substituents on the benzene ring affect electronic properties and reactivity?

  • Hammett constants (σ) : Electron-withdrawing groups (e.g., -CN, -F) at the para position increase electrophilicity, accelerating Suzuki-Miyaura cross-couplings (e.g., with boronic esters) .
  • Cyclic voltammetry : Measure oxidation potentials (e.g., Epa = +1.2 V vs. Ag/AgCl) to correlate substituent effects with redox stability .

Q. What protocols validate the compound’s role in catalytic applications?

  • Click chemistry : Screen Cu(I)/Ru(II) catalysts for azide-alkyne cycloadditions (e.g., 1:1 molar ratio, 50°C).
  • Photocatalysis : Irradiate with blue LED (450 nm) in the presence of Ir(ppy)₃ to assess triplet-energy transfer efficiency .

Data Contradictions and Resolution

  • Regioisomer impurities : reports a 6% regioisomer impurity in triazole synthesis. Resolve by adjusting reaction time/temperature and using bulky ligands (e.g., XPhos) to sterically hinder undesired pathways .
  • Storage conditions : While most studies recommend 2–8°C, suggests refrigeration (0–5°C) for acetonitrile solutions. Validate stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.